

An In-Depth Technical Guide to the Structural Elucidation of Humantenidine

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Compound of Interest		
Compound Name:	Humantenidine	
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This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of **humantenidine**, an indole alkaloid isolated from Gelsemium sempervirens. While a dedicated crystallographic publication for **humantenidine** is not publicly available, this document outlines the standard experimental and computational protocols that would be employed for the structural elucidation of a small organic molecule of this nature.

Humantenidine: Chemical Identity

Humantenidine is a complex heterocyclic compound with the following key identifiers:

Property	Value
Molecular Formula	C19H22N2O4
Molecular Weight	342.39 g/mol
CAS Number	82375-28-8
Chemical Class	Indole Alkaloid

Source: PubChem CID 5490912[1]



The definitive three-dimensional arrangement of these atoms in a crystalline solid is determined through single-crystal X-ray diffraction analysis.

Experimental Protocols for Crystal Structure Determination

The determination of a molecular structure from a crystalline sample is a multi-step process that begins with obtaining high-quality crystals and culminates in the refinement of the atomic model.

The primary and often most challenging step is the growth of single crystals of sufficient size and quality. For a compound like **humantenidine**, various crystallization techniques would be explored:

- Slow Evaporation: A solution of **humantenidine** in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
- Vapor Diffusion: This method involves placing a concentrated solution of humantenidine in
 a small, open vial, which is then placed in a larger sealed container with a solvent in which
 humantenidine is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor
 into the humantenidine solution reduces its solubility, leading to crystallization.
- Solvent Layering: A solution of humantenidine is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Typical Crystallization Conditions:

Parameter	Condition
Solvents	Methanol, Ethanol, Acetonitrile, Ethyl Acetate
Anti-solvents	Hexane, Diethyl Ether
Temperature	4 °C or Room Temperature



| Concentration | 1-10 mg/mL |

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[2]

Data Collection Parameters:

Parameter	Typical Value/Instrument	
Instrument	Bruker D8 VENTURE or similar single- crystal X-ray diffractometer	
X-ray Source	Mo K α (λ = 0.71073 Å) or Cu K α (λ = 1.54184 Å) radiation	
Temperature	100 K (cryo-cooled to minimize thermal motion)	
Detector	CMOS or CCD area detector	

| Data Collection Strategy | ω and φ scans to cover the entire reciprocal space |

The collected diffraction data consists of a list of reflection indices (h, k, l) and their corresponding intensities.

The diffraction data is processed to determine the unit cell parameters and space group. The phase information, which is lost during the diffraction experiment, is then determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is then built into this map and refined.

Structure Refinement Parameters:



Parameter	Description	
Software	SHELXT (structure solution), SHELXL (refinement) within a graphical interface like Olex2 or WinGX	
Refinement Method	Full-matrix least-squares on F ²	
Hydrogen Atoms	Placed in calculated positions and refined using a riding model	
Anisotropic Displacement Parameters	Refined for all non-hydrogen atoms	

| Final Quality Indicators | R1, wR2, and Goodness-of-Fit (GooF) |

A successful structure determination results in a refined model with low R-factors (typically R1 < 0.05) and a chemically reasonable geometry.

Spectroscopic Characterization

In conjunction with X-ray crystallography, spectroscopic techniques are essential for confirming the chemical structure.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms.[3] For **humantenidine**, a suite of NMR experiments would be conducted:

- ¹H NMR: To identify the number and connectivity of hydrogen atoms.
- 13C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and build the molecular framework.

Typical NMR Experimental Parameters:

Experiment	Solvent	Frequency
¹H NMR	CDCl₃ or DMSO-d ₆	400-600 MHz



 \mid ¹³C NMR \mid CDCl₃ or DMSO-d₆ \mid 100-150 MHz \mid

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

Visualizing the Workflow

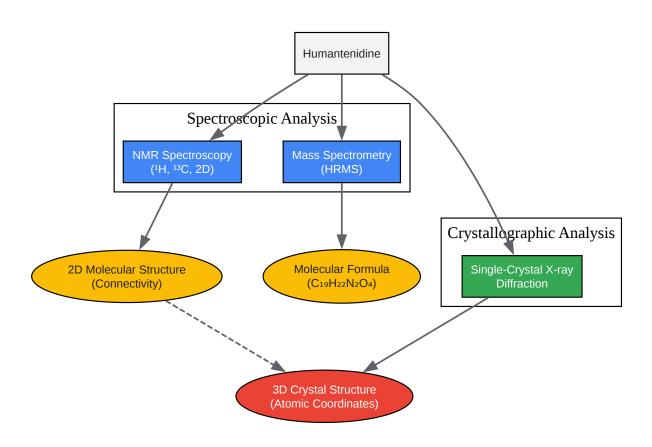
The following diagrams illustrate the key workflows in the structural determination of **humantenidine**.



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Caption: Experimental workflow for the crystal structure determination of **humantenidine**.





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